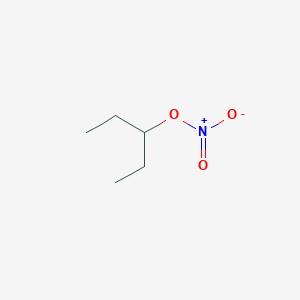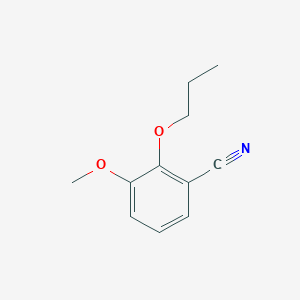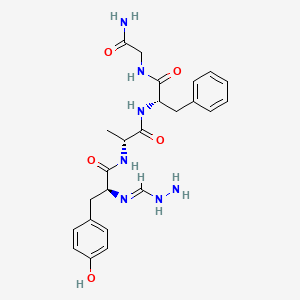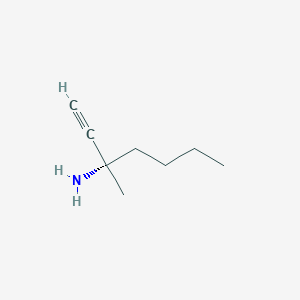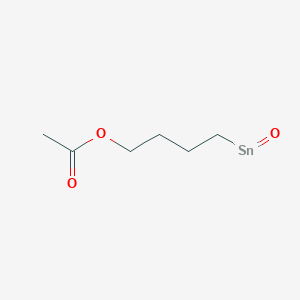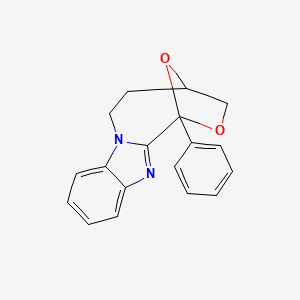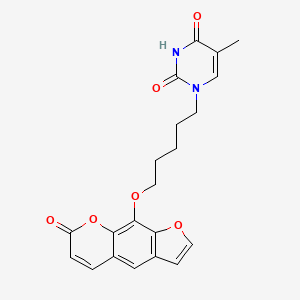
(2-Phenyl-2,3-dihydro-1,3-benzothiazol-2-yl)acetonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Phenyl-2,3-dihydro-1,3-benzothiazol-2-yl)acetonitrile is a heterocyclic compound that belongs to the benzothiazole family Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-Phenyl-2,3-dihydro-1,3-benzothiazol-2-yl)acetonitrile typically involves the reaction of 2-aminothiophenol with benzaldehyde under acidic conditions to form the benzothiazole ring. This intermediate is then reacted with acetonitrile in the presence of a base to yield the final product .
Industrial Production Methods
Industrial production methods for this compound often utilize continuous flow reactors to ensure consistent quality and yield. The use of catalysts such as palladium or copper can enhance the reaction efficiency and reduce the reaction time .
Análisis De Reacciones Químicas
Types of Reactions
(2-Phenyl-2,3-dihydro-1,3-benzothiazol-2-yl)acetonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl ring or the benzothiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents, alkylating agents, and nucleophiles are commonly employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted benzothiazole derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (2-Phenyl-2,3-dihydro-1,3-benzothiazol-2-yl)acetonitrile is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .
Biology
This compound has shown potential as an antimicrobial and antiviral agent. Studies have demonstrated its efficacy against various bacterial and viral strains, making it a promising candidate for further development .
Medicine
In medicinal chemistry, this compound derivatives have been explored for their anti-cancer properties. These derivatives can inhibit the growth of cancer cells by targeting specific molecular pathways .
Industry
Industrially, this compound is used in the production of dyes and pigments. Its stability and vibrant color make it suitable for use in textiles and other materials .
Mecanismo De Acción
The mechanism of action of (2-Phenyl-2,3-dihydro-1,3-benzothiazol-2-yl)acetonitrile involves its interaction with various molecular targets. In antimicrobial applications, it disrupts the cell membrane integrity of bacteria, leading to cell lysis. In anti-cancer applications, it inhibits specific enzymes involved in cell proliferation, thereby preventing the growth of cancer cells .
Comparación Con Compuestos Similares
Similar Compounds
Benzothiazole: The parent compound, benzothiazole, shares a similar structure but lacks the phenyl and acetonitrile groups.
2-Aminothiophenol: This compound is a precursor in the synthesis of benzothiazole derivatives.
Benzoxazole: Similar to benzothiazole but contains an oxygen atom instead of sulfur.
Uniqueness
(2-Phenyl-2,3-dihydro-1,3-benzothiazol-2-yl)acetonitrile is unique due to its combination of the benzothiazole ring with a phenyl and acetonitrile group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound in various scientific applications .
Propiedades
Número CAS |
78742-16-2 |
|---|---|
Fórmula molecular |
C15H12N2S |
Peso molecular |
252.3 g/mol |
Nombre IUPAC |
2-(2-phenyl-3H-1,3-benzothiazol-2-yl)acetonitrile |
InChI |
InChI=1S/C15H12N2S/c16-11-10-15(12-6-2-1-3-7-12)17-13-8-4-5-9-14(13)18-15/h1-9,17H,10H2 |
Clave InChI |
HEZDMCZFDYKOTE-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2(NC3=CC=CC=C3S2)CC#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



